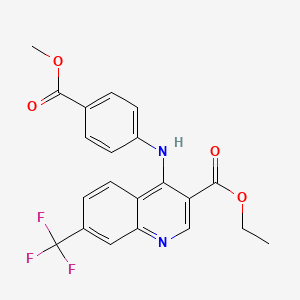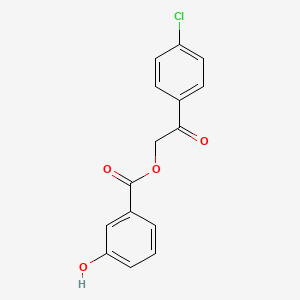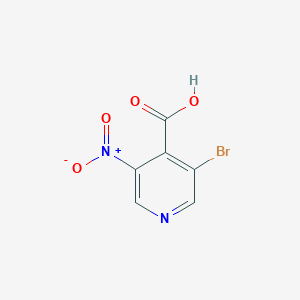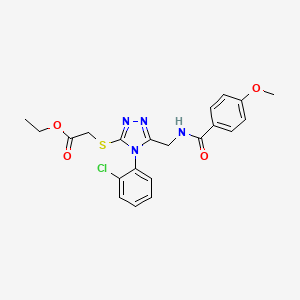
Ethyl 4-((4-(methoxycarbonyl)phenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Ethyl 4-[4-(methoxycarbonyl)anilino]benzo[h]quinoline-3-carboxylate” is a chemical compound with the molecular formula C24H20N2O4 . It’s also known as "Benzo[h]quinoline-3-carboxylic acid, 4-[[4-(methoxycarbonyl)phenyl]amino]-, ethyl ester" .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzo[h]quinoline core with an ethyl ester, a methoxycarbonyl group, and an anilino group attached .Physical And Chemical Properties Analysis
The compound has a molecular weight of 400.43 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.科学的研究の応用
Quantum Dot Sensitization for Solar Cells
Quantum dots (QDs) are nanoscale semiconductor particles that exhibit unique electronic properties. By incorporating our compound as a sensitizer, researchers can enhance the efficiency of solar cells. The compound’s π-conjugated system allows it to absorb sunlight efficiently, transferring energy to the QDs. These sensitized QDs can then generate more charge carriers, improving overall solar cell performance .
Anticancer Drug Development
The trifluoromethyl group in our compound contributes to its lipophilicity and cellular permeability. Researchers are exploring its potential as a lead compound for developing novel anticancer drugs. By targeting specific cancer cell receptors or enzymes, this compound could inhibit tumor growth or induce apoptosis .
Fluorescent Probes for Cellular Imaging
The quinoline core of our compound exhibits strong fluorescence properties. Scientists can modify it further to create fluorescent probes. These probes enable visualization of cellular processes, such as tracking intracellular calcium levels or monitoring protein interactions. Their high sensitivity and specificity make them valuable tools in biological research .
Quantum Computing Algorithms
As quantum computing advances, the need for efficient algorithms grows. Our compound’s unique structure could be harnessed to design quantum algorithms for specific tasks. Quantum computers exploit superposition and entanglement, and this compound’s properties may contribute to developing faster and more accurate algorithms .
Glassy Gels and Smart Materials
Recent research has focused on “glassy gels,” materials that combine the properties of glasses and gels. Our compound’s ability to remain stable despite containing over 50% liquid makes it an interesting candidate for such materials. Applications include flexible electronics, drug delivery systems, and self-healing materials .
Time Synchronization Protocols in High-Energy Physics
CERN, the world’s largest particle physics lab, is actively involved in quantum technologies. Our compound could play a role in developing precise time synchronization protocols for particle detectors and accelerators. These protocols are crucial for experiments that require synchronized data acquisition across vast distances .
特性
IUPAC Name |
ethyl 4-(4-methoxycarbonylanilino)-7-(trifluoromethyl)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O4/c1-3-30-20(28)16-11-25-17-10-13(21(22,23)24)6-9-15(17)18(16)26-14-7-4-12(5-8-14)19(27)29-2/h4-11H,3H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNDQWISWCLSNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC=C(C=C3)C(=O)OC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine](/img/structure/B2771218.png)
![ethyl 6-[[2-(2-formylphenoxy)acetyl]oxymethyl]-4-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2771219.png)
![1'-(1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2771220.png)
![5-benzyl-1-methyl-3-(pyridin-3-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2771223.png)

![8-Amino-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2771226.png)
![3-((5-(propylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2771228.png)

![5-bromo-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2771231.png)


![Ethyl 4-[2-(3-methylanilino)-2-oxoethoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2771235.png)
![4-Ethyl-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2771238.png)
![2-[3-(hydroxyimino)cyclopentyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2771240.png)